N-(1-cyano-1-methyl-3-phenylpropyl)-4-methyl-1,3-thiazole-5-carboxamide
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Overview
Description
N-(1-cyano-1-methyl-3-phenylpropyl)-4-methyl-1,3-thiazole-5-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a cyano group, and a phenylpropyl moiety, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1-methyl-3-phenylpropyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of a thiazole derivative with a cyano-substituted phenylpropyl compound under specific conditions. The reaction may be catalyzed by bases such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) or polymer-supported TBD (PS-TBD), which facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1-methyl-3-phenylpropyl)-4-methyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.
Reduction: Reduction reactions may yield amines or other reduced forms.
Substitution: The thiazole ring and cyano group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to various substituted thiazole derivatives.
Scientific Research Applications
N-(1-cyano-1-methyl-3-phenylpropyl)-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research focuses on its potential as a drug candidate due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of N-(1-cyano-1-methyl-3-phenylpropyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and cyano-substituted phenylpropyl compounds, such as:
- N-(1-cyano-1-methyl-3-phenylpropyl)-2-(cyclopentanesulfonyl)acetamide
- Phosphoric acid, 1-cyano-1-methyl-3-phenylpropyl diethyl ester
Uniqueness
N-(1-cyano-1-methyl-3-phenylpropyl)-4-methyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its thiazole ring and cyano group make it particularly versatile in chemical synthesis and biological research.
Properties
IUPAC Name |
N-(2-cyano-4-phenylbutan-2-yl)-4-methyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-12-14(21-11-18-12)15(20)19-16(2,10-17)9-8-13-6-4-3-5-7-13/h3-7,11H,8-9H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFXYQUTEJQIKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NC(C)(CCC2=CC=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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